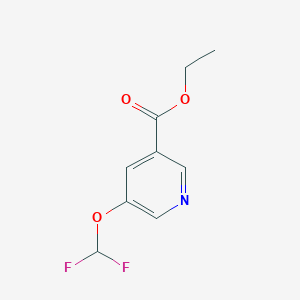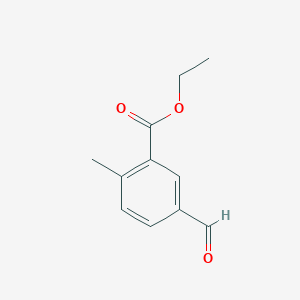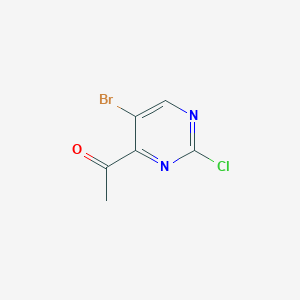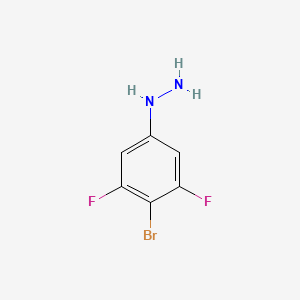
6-Neopentylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Neopentylpyridin-3-ol is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a neopentyl group at the 6-position and a hydroxyl group at the 3-position makes this compound unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Neopentylpyridin-3-ol can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Neopentylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
科学的研究の応用
6-Neopentylpyridin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Neopentylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Neopentylpyridin-3-ol include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share the pyridine core structure but differ in the position and type of substituents.
Uniqueness
This compound is unique due to the presence of the neopentyl group at the 6-position and the hydroxyl group at the 3-position. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
6-(2,2-dimethylpropyl)pyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)6-8-4-5-9(12)7-11-8/h4-5,7,12H,6H2,1-3H3 |
InChIキー |
XABBGOOYQSZFMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)

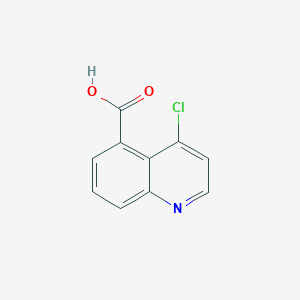
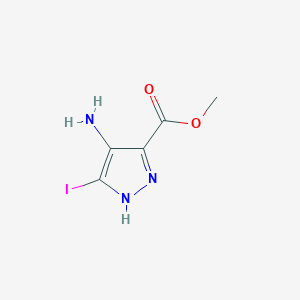
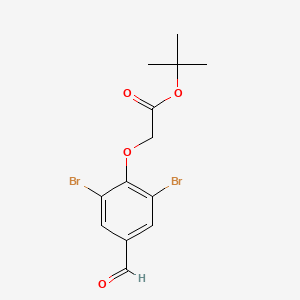
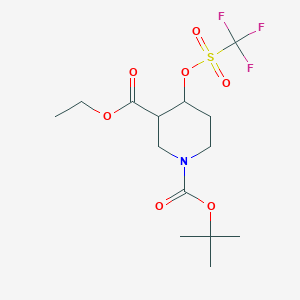
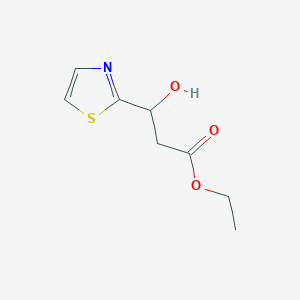
![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)
